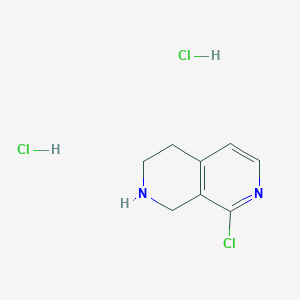![molecular formula C22H18FN3OS B2666541 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897464-58-3](/img/structure/B2666541.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound that features a quinoline derivative linked to an imidazo[2,1-b]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Quinoline Derivative:
- Starting with aniline, the quinoline ring can be constructed through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
- The resulting quinoline is then hydrogenated to form 3,4-dihydroquinoline.
-
Synthesis of the Imidazo[2,1-b]thiazole Moiety:
- The imidazo[2,1-b]thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization.
-
Coupling of the Two Moieties:
- The final step involves coupling the 3,4-dihydroquinoline derivative with the imidazo[2,1-b]thiazole derivative using a suitable linker, such as a bromoacetyl group, under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity, employing large-scale reactors and continuous flow techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The imidazo[2,1-b]thiazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, particularly at the para position relative to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products:
- Oxidized quinoline derivatives.
- Reduced imidazo[2,1-b]thiazole derivatives.
- Substituted fluorophenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the presence of both quinoline and imidazo[2,1-b]thiazole rings.
Biology and Medicine:
- Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored as a potential antimicrobial agent, targeting bacterial and fungal pathogens.
Industry:
- Potential applications in the development of new materials with specific electronic or photonic properties.
- Used in the synthesis of dyes and pigments due to its conjugated system.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Molecular Targets and Pathways:
- DNA intercalation.
- Inhibition of topoisomerases.
- Modulation of kinase signaling pathways.
Comparison with Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone: Lacks the fluorine atom, which may affect its biological activity and electronic properties.
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interaction with biological targets.
Uniqueness: The presence of the fluorine atom in 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-17-9-7-15(8-10-17)19-13-26-18(14-28-22(26)24-19)12-21(27)25-11-3-5-16-4-1-2-6-20(16)25/h1-2,4,6-10,13-14H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCAOQAFHDGXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B2666458.png)
![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)
![(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide](/img/structure/B2666463.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)
![2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2666470.png)

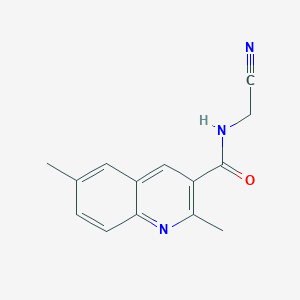
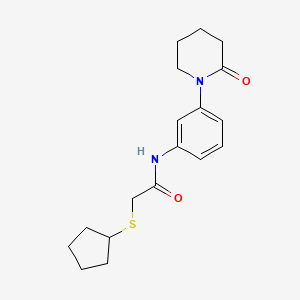

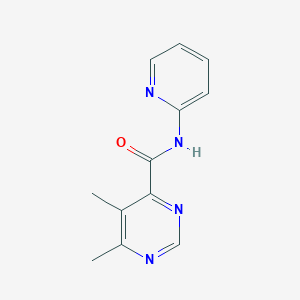
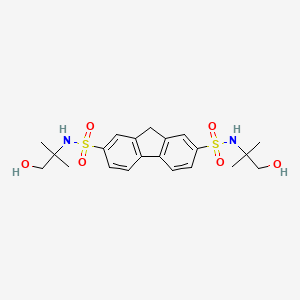
![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)
